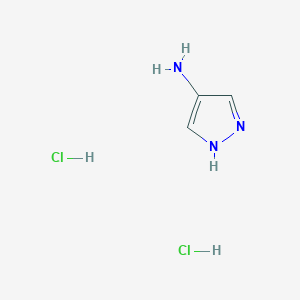

1H-Pyrazol-4-ylamine dihydrochloride

Descripción general

Descripción

NVP 2 es un inhibidor selectivo de la quinasa dependiente de ciclina 9 (CDK9) que compite con el ATP. Es conocido por su capacidad de inducir la apoptosis celular e inhibir la actividad de CDK9/CycT con un valor de IC50 de 0.514 nM. NVP 2 también muestra efectos inhibitorios sobre otras quinasas como CDK1/CycB, CDK2/CycA y CDK16/CycY .

Métodos De Preparación

La síntesis de NVP 2 involucra varios pasos. El proceso comienza con la reacción de malononitrilo y 1-bromo-2-(2-bromoetoxi)etano, seguido de una ciclización sucesiva, reducción, sustitución nucleofílica con 2-bromo-6-fluoropiridina y una reacción de Suzuki-Miyaura con ácido (5-cloro-2-fluoropiridin-4-il)borónico. El producto final se obtiene mediante la desprotección de Boc y una reacción de sustitución entre los intermedios clave .

La producción industrial de NVP 2 típicamente involucra el uso de catalizadores heterogéneos en reacciones de deshidratación en fase de vapor. Por ejemplo, la síntesis de N-vinil-2-pirrolidona (NVP) a partir de γ-butirolactona (GBL) y monoetanolamina (MEA) involucra el uso de óxidos de metales alcalinos o alcalinotérreos como catalizadores .

Análisis De Reacciones Químicas

NVP 2 experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen carbonato de potasio, que ayuda a reducir el tiempo de reacción y aumentar el rendimiento. Los principales productos formados a partir de estas reacciones incluyen intermedios que se procesan posteriormente para obtener el compuesto final .

Aplicaciones Científicas De Investigación

NVP 2 tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como una sonda para estudiar la actividad de CDK9 y otras quinasas. En biología, se utiliza para inducir la apoptosis en células de leucemia y suprimir la proliferación de diversas líneas celulares cancerosas. En medicina, NVP 2 se está investigando por su potencial como agente antitumoral. Ha mostrado resultados prometedores en estudios preclínicos, particularmente en la inhibición de la proliferación de células de leucemia y la inducción de la apoptosis .

Mecanismo De Acción

NVP 2 ejerce sus efectos mediante la unión competitiva al bolsillo activo de ATP de CDK9. Esta unión inhibe la actividad de CDK9/CycT, lo que lleva a la inducción de la apoptosis celular. Los objetivos moleculares de NVP 2 incluyen CDK9, CDK1, CDK2 y CDK16. Las vías involucradas en su mecanismo de acción incluyen la inhibición de la elongación de la transcripción y la inducción de la apoptosis .

Comparación Con Compuestos Similares

NVP 2 es único en su alta selectividad y potencia como inhibidor de CDK9. Los compuestos similares incluyen otros inhibidores de CDK como los inhibidores de CDK1/CycB, CDK2/CycA y CDK16/CycY. NVP 2 se destaca por su valor de IC50 significativamente menor y mayor selectividad para CDK9 .

Actividad Biológica

1H-Pyrazol-4-ylamine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to their active sites or modulate receptor signaling pathways. This dual mechanism contributes to its potential therapeutic effects in various diseases.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. Notably, it has been shown to inhibit the proliferation of leukemia cells and induce apoptosis. In a preclinical study, this compound demonstrated significant cytotoxic effects against several cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 (Leukemia) | 12.5 |

| MCF-7 (Breast Cancer) | 20.0 |

| A549 (Lung Cancer) | 15.0 |

Antioxidant Properties

In addition to its anticancer effects, this compound exhibits antioxidant activity. Research indicates that it can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Table 2: Antioxidant Activity Assays

| Assay Type | Result (TEAC) |

|---|---|

| ABTS | 0.93 |

| FRAP | 0.98 |

| ORAC | 4.39 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains and parasites, including Leishmania species. Its structure allows for interactions that disrupt microbial growth, making it a candidate for further development in treating infectious diseases .

Case Studies

- Leukemia Treatment : In a study involving leukemia cell lines, this compound was administered at varying concentrations. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher doses.

- Antioxidant Efficacy : A comparative study assessed the antioxidant capacity of this compound against standard antioxidants like Trolox and Edaravone. The results indicated that it outperformed some conventional antioxidants in specific assays, highlighting its potential as a therapeutic agent in oxidative stress-related conditions .

- Antimicrobial Evaluation : A series of experiments tested the compound's efficacy against Leishmania infantum and Leishmania amazonensis. The compound demonstrated low IC50 values comparable to existing treatments but with reduced cytotoxicity towards mammalian cells .

Propiedades

IUPAC Name |

1H-pyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3.2ClH/c4-3-1-5-6-2-3;;/h1-2H,4H2,(H,5,6);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHPTYYIGQDPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70537813 | |

| Record name | 1H-Pyrazol-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103286-58-4 | |

| Record name | 1H-Pyrazol-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazol-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.